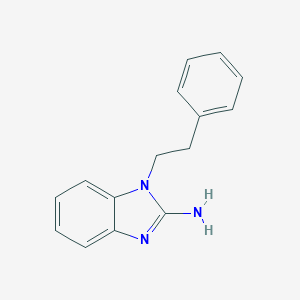![molecular formula C24H25N3O B379403 4-METHYL-N-({1-[2-(4-METHYLPHENOXY)ETHYL]-1H-1,3-BENZODIAZOL-2-YL}METHYL)ANILINE](/img/structure/B379403.png)
4-METHYL-N-({1-[2-(4-METHYLPHENOXY)ETHYL]-1H-1,3-BENZODIAZOL-2-YL}METHYL)ANILINE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-METHYL-N-({1-[2-(4-METHYLPHENOXY)ETHYL]-1H-1,3-BENZODIAZOL-2-YL}METHYL)ANILINE is a complex organic compound that features a benzimidazole core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-METHYL-N-({1-[2-(4-METHYLPHENOXY)ETHYL]-1H-1,3-BENZODIAZOL-2-YL}METHYL)ANILINE typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the benzimidazole core, followed by the introduction of the 4-methylphenoxyethyl group and the 4-methylphenylamine group. The reaction conditions often involve the use of solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon or copper iodide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-pressure reactors and advanced purification techniques like chromatography and crystallization are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
4-METHYL-N-({1-[2-(4-METHYLPHENOXY)ETHYL]-1H-1,3-BENZODIAZOL-2-YL}METHYL)ANILINE can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the benzimidazole core, using reagents like sodium hydride or potassium tert-butoxide.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Sodium hydride, potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzimidazole derivatives with additional oxygen-containing functional groups, while reduction may lead to the formation of more saturated compounds.
Scientific Research Applications
4-METHYL-N-({1-[2-(4-METHYLPHENOXY)ETHYL]-1H-1,3-BENZODIAZOL-2-YL}METHYL)ANILINE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases like cancer and bacterial infections.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 4-METHYL-N-({1-[2-(4-METHYLPHENOXY)ETHYL]-1H-1,3-BENZODIAZOL-2-YL}METHYL)ANILINE involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may bind to enzymes or receptors, inhibiting their activity and leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- N-({1-[2-(4-methylphenoxy)ethyl]-1H-benzimidazol-2-yl}methyl)-N-(2-methylphenyl)amine
- N-({1-[2-(4-methylphenoxy)ethyl]-1H-benzimidazol-2-yl}methyl)-N-(3-methylphenyl)amine
Uniqueness
4-METHYL-N-({1-[2-(4-METHYLPHENOXY)ETHYL]-1H-1,3-BENZODIAZOL-2-YL}METHYL)ANILINE is unique due to its specific substitution pattern and the presence of both the benzimidazole core and the 4-methylphenoxyethyl group. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C24H25N3O |
|---|---|
Molecular Weight |
371.5g/mol |
IUPAC Name |
4-methyl-N-[[1-[2-(4-methylphenoxy)ethyl]benzimidazol-2-yl]methyl]aniline |
InChI |
InChI=1S/C24H25N3O/c1-18-7-11-20(12-8-18)25-17-24-26-22-5-3-4-6-23(22)27(24)15-16-28-21-13-9-19(2)10-14-21/h3-14,25H,15-17H2,1-2H3 |
InChI Key |
QDCAWPGWJNKIRS-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)NCC2=NC3=CC=CC=C3N2CCOC4=CC=C(C=C4)C |
Canonical SMILES |
CC1=CC=C(C=C1)NCC2=NC3=CC=CC=C3N2CCOC4=CC=C(C=C4)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4-methyl-N-{2-[(3-quinolinylamino)methyl]phenyl}benzenesulfonamide](/img/structure/B379327.png)
![N-[2-[(4-iodoanilino)methyl]phenyl]-4-methylbenzenesulfonamide](/img/structure/B379328.png)
![4-Chloro-2-[1-(2,4-dimethylanilino)ethyl]phenol](/img/structure/B379329.png)

![2-[1-(Benzylamino)ethyl]-4-chlorophenol](/img/structure/B379331.png)


![2-[(Mesitylamino)methyl]phenol](/img/structure/B379336.png)


![1-[(2-Chlorophenyl)methyl]-2-(methoxymethyl)benzimidazole](/img/structure/B379342.png)

